Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an amino-methylbutyl side chain. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-amino-3-methylbutanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-aminopiperidine-1-carboxylate: Similar in structure but with different side chains.
tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate: Another related compound with a different amino side chain.
Uniqueness
Tert-butyl4-(3-amino-3-methylbutyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C15H30N2O2 |
---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-3-methylbutyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)19-13(18)17-10-7-12(8-11-17)6-9-15(4,5)16/h12H,6-11,16H2,1-5H3 |
InChI Key |
HCPRQEWHOQIPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(C)(C)N |
Origin of Product |
United States |
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